molecular formula C24H21FN2O3S B2497429 N-(3,4-dimethylphenyl)-6-fluoro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine CAS No. 895651-58-8

N-(3,4-dimethylphenyl)-6-fluoro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine

Cat. No. B2497429
CAS RN: 895651-58-8
M. Wt: 436.5
InChI Key: ASSHQIKRUKGRAH-UHFFFAOYSA-N
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Description

Quinoline derivatives are a class of compounds widely studied for their diverse pharmacological activities and applications in chemical synthesis. Though specific studies on "N-(3,4-dimethylphenyl)-6-fluoro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine" are not found, related research highlights the importance of quinoline and its derivatives in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step chemical reactions, including Friedel–Crafts alkylation, nucleophilic aromatic substitution, and cyclization techniques. For example, Mizuno et al. (2006) describe the synthesis of quinoline derivatives using methanesulfonyl as a protective group to achieve high yields through simplified synthetic routes (Mizuno et al., 2006).

Scientific Research Applications

Fluorescent Properties and Structural Insights

  • Fluorescent Applications and Host–Guest Complexes : Studies have explored the structural aspects and properties of amide-containing isoquinoline derivatives, revealing their potential in forming crystalline structures and host–guest complexes with enhanced fluorescence emissions. This property makes them suitable for applications in fluorescent labeling and sensing technologies (Karmakar, Sarma, & Baruah, 2007).

Novel Compounds and Synthetic Routes

  • Synthetic Pathways : Research on the synthesis of metabolites related to complex quinoline derivatives has highlighted efficient synthetic routes, showcasing the chemical versatility and potential for the development of new materials or drugs (Mizuno et al., 2006).

Applications in Organic Electronics

  • Organic Light-Emitting Diode (OLED) Applications : Novel red-emissive fluorophores based on quinoline derivatives have been developed for OLED applications, demonstrating the potential of such compounds in creating efficient, standard-red OLEDs (Luo et al., 2015).

Biomedical Analysis Applications

  • Biomedical Analysis : A novel fluorophore derived from quinoline has been identified to possess strong fluorescence in a wide pH range, making it an excellent candidate for biomedical analysis and fluorescent labeling (Hirano et al., 2004).

Antimicrobial Activity

  • Antibacterial Applications : Green synthesis techniques have led to the development of quinoxaline sulfonamides with notable antibacterial activity, indicating the potential of quinoline derivatives in contributing to new antimicrobial agents (Alavi et al., 2017).

Fuel Cell Applications

  • Fuel Cell Technologies : Sulfonated block copolymers containing quinoline derivatives have been synthesized for fuel-cell applications, showcasing the role of such compounds in enhancing proton conductivity and mechanical properties of fuel cell membranes (Bae, Miyatake, & Watanabe, 2009).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3S/c1-15-4-6-18(12-16(15)2)27-24-21-13-17(25)5-11-22(21)26-14-23(24)31(28,29)20-9-7-19(30-3)8-10-20/h4-14H,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSHQIKRUKGRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-6-fluoro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine

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